molecular formula C22H17Cl2N3O2 B3140061 Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate CAS No. 477866-13-0

Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate

Cat. No. B3140061
CAS RN: 477866-13-0
M. Wt: 426.3 g/mol
InChI Key: DDYLKJXVDMNKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate” is a chemical compound belonging to the nicotinate ester family. It has a molecular formula of C16H13Cl2N3O2 .


Molecular Structure Analysis

The molecular structure of “Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate” includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate” include a molecular weight of 350.2.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate and its derivatives have been extensively studied for their chemical properties and synthesis processes. For instance, Markova et al. (1970) explored the synthesis of hydroxyamine derivatives, including Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, through condensation and cyclization processes (Markova, Ostroumova, Lebedeva, & Shchukina, 1970). Similarly, Alnajjar et al. (2013) developed an efficient synthesis route for monoazo disperse dyes derived from nicotinic acid derivatives, showcasing the compound's utility in dye production (Alnajjar, Alsaiedi, & El-Apasery, 2013).

Antibacterial Activity

Research by Gad-Elkareem and El-Adasy (2010) has indicated that certain derivatives of Ethyl 5-cyano-6-mercaptonicotinate exhibit antibacterial properties. This finding points towards potential applications in developing new antibacterial agents (Gad-Elkareem & El-Adasy, 2010).

Crystallography and Molecular Structure

Studies on the crystal structure of related compounds have been conducted to understand their molecular configuration better. Kumar et al. (2018) synthesized Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate and analyzed its crystal structure, providing insights into the spatial arrangement of similar compounds (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

Medicinal Chemistry Applications

In medicinal chemistry, the compound and its derivatives have been utilized for synthesizing various pharmaceutical agents. For example, the synthesis of Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, which are expected to exhibit antihypertensive activity, demonstrates its application in drug development (Kumar & Mashelker, 2006).

Heterocyclic Compound Synthesis

The compound has also been used in the synthesis of heterocyclic compounds. This includes the development of multi-kilogram-scale synthesis techniques for compounds like AZD1283, which involve Ethyl 6-chloro-5-cyano-2-methylnicotinate as a key intermediate (Andersen et al., 2013).

Future Directions

The future directions of research on “Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate” and similar compounds could involve further exploration of their therapeutic potentials. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .

properties

IUPAC Name

ethyl 5-cyano-6-[(2,4-dichlorophenyl)methylamino]-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2/c1-2-29-22(28)18-10-16(12-25)21(27-20(18)14-6-4-3-5-7-14)26-13-15-8-9-17(23)11-19(15)24/h3-11H,2,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYLKJXVDMNKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201131860
Record name Ethyl 5-cyano-6-[[(2,4-dichlorophenyl)methyl]amino]-2-phenyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate

CAS RN

477866-13-0
Record name Ethyl 5-cyano-6-[[(2,4-dichlorophenyl)methyl]amino]-2-phenyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477866-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-cyano-6-[[(2,4-dichlorophenyl)methyl]amino]-2-phenyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.